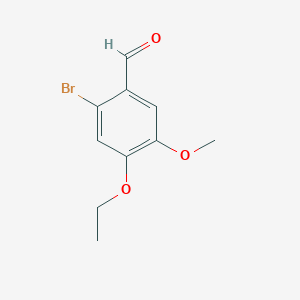

2-Bromo-4-ethoxy-5-methoxybenzaldehyde

Description

Significance of Aromatic Aldehyde Scaffolds in Synthetic Chemistry

Aromatic aldehydes are a cornerstone of organic synthesis, prized for their ability to participate in a wide array of chemical transformations. The aldehyde functional group (-CHO) attached to an aromatic ring is a versatile handle for constructing molecular complexity. These scaffolds are fundamental starting materials in numerous name reactions and synthetic procedures, including the formation of Schiff bases, Wittig reactions, and various condensation reactions like the Claisen-Schmidt condensation to form chalcones. wisdomlib.orgsunankalijaga.org

The reactivity of the aldehyde group, combined with the stability of the benzene (B151609) ring, allows for selective modifications at different parts of the molecule. This makes aromatic aldehydes crucial intermediates in the synthesis of a diverse range of compounds, from pharmaceuticals and agrochemicals to fragrances and polymers. wisdomlib.org Their utility in creating carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for synthetic chemists aiming to build complex molecular frameworks from simpler precursors.

The Role of Halogenated and Alkoxy-Substituted Aromatics in Diverse Chemical Applications

The specific substituents on the benzaldehyde (B42025) ring profoundly influence its chemical and physical properties. The presence of a bromine atom and two alkoxy groups (ethoxy and methoxy) on the "2-Bromo-4-ethoxy-5-methoxybenzaldehyde" structure is particularly noteworthy.

Halogenated Aromatics: Aryl halides, such as brominated benzene derivatives, are highly versatile building blocks in organic synthesis. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds. In the context of medicinal chemistry, halogenation is a common strategy to enhance the therapeutic properties of a drug candidate. Halogens can increase a molecule's lipophilicity, thereby improving its ability to cross cell membranes. Furthermore, heavier halogens like bromine can participate in "halogen bonding," a non-covalent interaction that can help a drug molecule bind more effectively to its biological target. mdpi.com

Alkoxy-Substituted Aromatics: Alkoxy groups (-OR), such as methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃), are strong electron-donating groups. When attached to an aromatic ring, they increase the electron density of the ring system, making it more susceptible to electrophilic aromatic substitution reactions. sunankalijaga.org This activating effect also influences the orientation of incoming electrophiles, typically directing them to the ortho and para positions relative to the alkoxy group. In materials science, alkoxy chains can impact the solubility, crystallinity, and self-assembly properties of molecules, which is crucial for the design of liquid crystals and organic semiconductors.

Structural Features and Pharmaceutical Relevance of Benzaldehyde Derivatives

Benzaldehyde and its derivatives are a class of compounds with significant and diverse applications in the pharmaceutical industry. google.com The core benzaldehyde structure is a common motif found in a wide range of biologically active compounds and serves as a key intermediate for the synthesis of many active pharmaceutical ingredients (APIs).

Substituted benzaldehydes have been investigated for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's activities. derpharmachemica.comnih.gov For example, certain substituted benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin, which has potential applications in treating sickle cell disease. nih.gov The specific substitution pattern on the aromatic ring is critical for determining the compound's biological activity, as it dictates the molecule's shape, polarity, and ability to interact with specific biological targets like enzymes and receptors. The chalcones derived from substituted benzaldehydes, for instance, have shown moderate to potent activity against cancer cell lines. researchgate.net

Overview of Research Approaches for Novel Organic Compounds

The discovery and development of novel organic compounds like this compound follow a systematic research paradigm. The traditional approach involves several key stages:

Synthesis: The first step is the chemical synthesis of the target molecule. For a compound like this compound, this would likely involve the bromination of a precursor such as 4-ethoxy-5-methoxybenzaldehyde, drawing on established methods for electrophilic aromatic substitution on activated benzene rings. sunankalijaga.org

Isolation and Purification: Once synthesized, the compound must be isolated from the reaction mixture and purified, typically using techniques like crystallization, distillation, or chromatography.

Structural Characterization: The precise structure of the new compound is then confirmed using a suite of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the molecular structure and confirming its identity. sunankalijaga.org

In recent years, this traditional workflow has been augmented by modern computational tools and high-throughput methodologies. Computational chemistry allows for the prediction of molecular properties and reaction outcomes, guiding synthetic efforts. High-throughput screening enables the rapid testing of many compounds for biological activity, accelerating the discovery of new drug candidates.

Detailed Research Findings

While specific research literature on "this compound" is not widely available, extensive research on structurally similar compounds provides a strong basis for understanding its probable chemistry and potential utility. The synthesis and properties of analogous 2-bromo-dialkoxybenzaldehydes are well-documented.

A common synthetic route for these compounds is the direct bromination of the corresponding dialkoxybenzaldehyde precursor. For instance, 2-bromo-4,5-dimethoxybenzaldehyde (B182550) is synthesized via an electrophilic aromatic substitution reaction using veratraldehyde (3,4-dimethoxybenzaldehyde) as the starting material. sunankalijaga.org This reaction typically proceeds under acidic conditions, using a brominating agent to introduce a bromine atom onto the electron-rich aromatic ring. sunankalijaga.org The alkoxy groups strongly activate the ring, facilitating the substitution.

The characterization data for these analogs confirm their structures. In the mass spectrum of 2-bromo-4,5-dimethoxybenzaldehyde, a molecular ion (M+) peak is observed at m/z 244, corresponding to its molecular weight. sunankalijaga.org Its FTIR spectrum shows characteristic absorption bands for the C-Br, C=O (aldehyde), aromatic C=C, and C-O (ether) functional groups. sunankalijaga.org

These well-characterized analogs serve as important intermediates in the synthesis of more complex molecules. For example, 2-bromo-4,5-dimethoxybenzaldehyde has been used to synthesize chalcone (B49325) derivatives that exhibit moderate anticancer activity against breast cancer cell lines. researchgate.net

Below is a data table summarizing the properties of several closely related substituted benzaldehydes, which can be used to infer the expected properties of the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 53765-36-5 | C₉H₉BrO₃ | 245.07 | 142-144 sunankalijaga.org |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) | 2973-59-3 | C₈H₇BrO₃ | 231.04 | Not specified |

| 2-Bromo-4-methoxybenzaldehyde | 43192-31-0 | C₈H₇BrO₂ | 215.04 | 77.00 biosynth.com |

| 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 | C₈H₇BrO₂ | 215.04 | Not specified |

| 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde | 6451-86-1 | C₁₅H₁₃BrO₃ | 321.17 | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOXYYVXSGMMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284709 | |

| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56517-31-8 | |

| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56517-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Ethoxy 5 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling constants in both one-dimensional and two-dimensional spectra, the connectivity and spatial relationships of atoms can be established.

High-Resolution ¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in 2-Bromo-4-ethoxy-5-methoxybenzaldehyde. The spectrum is characterized by distinct signals for the aldehydic, aromatic, and alkoxy protons.

The aldehydic proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The proton at C-6, being ortho to the electron-withdrawing aldehyde group, is anticipated at approximately δ 7.3 ppm. The proton at C-3 is located between two alkoxy groups and is expected to resonate further upfield, around δ 7.0 ppm.

The ethoxy group protons will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the oxygen atom are deshielded and appear as a quartet around δ 4.2 ppm, with a coupling constant (J) of approximately 7.0 Hz due to coupling with the adjacent methyl protons. These methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet near δ 1.5 ppm with the same coupling constant. The methoxy (B1213986) group (-OCH₃) protons will be observed as a sharp singlet at approximately δ 3.9 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~10.3 | Singlet | - |

| Ar-H (C-6) | ~7.3 | Singlet | - |

| Ar-H (C-3) | ~7.0 | Singlet | - |

| -OCH₂CH₃ | ~4.2 | Quartet | ~7.0 |

| -OCH₃ | ~3.9 | Singlet | - |

| -OCH₂CH₃ | ~1.5 | Triplet | ~7.0 |

| Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments for the Aromatic Ring and Substituents

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 190 ppm.

The aromatic carbons show distinct chemical shifts based on their substituents. The carbon bearing the bromine atom (C-2) is expected around δ 112 ppm. The carbons attached to the ethoxy (C-4) and methoxy (C-5) groups would resonate at approximately δ 155 ppm and δ 148 ppm, respectively. The unsubstituted aromatic carbons (C-3 and C-6) and the carbon attached to the aldehyde group (C-1) would also have characteristic shifts within the aromatic region (δ 110-130 ppm).

The ethoxy group carbons will show a signal for the methylene carbon (-OCH₂) around δ 65 ppm and the methyl carbon (-CH₃) around δ 15 ppm. The methoxy carbon (-OCH₃) will appear at approximately δ 56 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-4 (-OEt) | ~155 |

| C-5 (-OMe) | ~148 |

| C-1 (-CHO) | ~128 |

| C-6 | ~115 |

| C-3 | ~113 |

| C-2 (-Br) | ~112 |

| -OCH₂CH₃ | ~65 |

| -OCH₃ | ~56 |

| -OCH₂CH₃ | ~15 |

| Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the key correlation would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the ¹H signal of the C-3 proton to its corresponding ¹³C signal, the C-6 proton to its carbon, the aldehydic proton to the carbonyl carbon, and the protons of the ethoxy and methoxy groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular puzzle. Key HMBC correlations would include the aldehydic proton showing a cross-peak to the C-1 and C-6 carbons, and the aromatic proton at C-6 showing correlations to the C-1, C-2, and C-4 carbons. The protons of the methoxy and ethoxy groups would show correlations to the aromatic carbons they are attached to (C-5 and C-4, respectively), confirming the placement of all substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Assignments (e.g., Carbonyl Stretching)

FT-IR spectroscopy is particularly effective for identifying the prominent functional groups in this compound. The most intense and diagnostic absorption is the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1680-1700 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

Other characteristic bands include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (2850-3000 cm⁻¹). The C-O stretching vibrations of the ether linkages will be visible in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Weak (Often two bands) |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| C-O (Ether) Stretch | 1200 - 1300 | Strong |

FT-Raman Spectroscopy for Complementary Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like the C=O group give strong signals in the IR, non-polar or symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the aromatic C=C ring stretching vibrations and the C-Br stretch would be expected to be prominent in the FT-Raman spectrum. This technique is particularly useful for analyzing the skeletal vibrations of the benzene ring, offering a more complete picture of the molecule's vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The molecular formula of the compound is C₁₀H₁₁BrO₃. The presence of bromine is a key isotopic signature, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks having a similar intensity.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₀H₁₁BrO₃

| Ion Formula | Isotope | Theoretical m/z |

| [C₁₀H₁₁⁷⁹BrO₃]⁺ | ⁷⁹Br | 257.9891 |

| [C₁₀H₁₁⁸¹BrO₃]⁺ | ⁸¹Br | 259.9871 |

Note: This data is predictive and based on theoretical calculations.

Fragmentation Pathways and Structural Information Derived from MS/MS Experiments

Tandem mass spectrometry (MS/MS) experiments involve the selection of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, several fragmentation pathways can be predicted based on the functional groups present.

Common fragmentation patterns for substituted benzaldehydes include:

Loss of the formyl radical (-CHO): This would result in a fragment ion corresponding to the substituted benzene ring.

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ether linkage can lead to the loss of an ethoxy radical.

Loss of a methyl radical (-CH₃) from the methoxy group: This is another common fragmentation pathway for methoxy-substituted aromatic compounds.

Cleavage of the bromine atom: The C-Br bond can break, leading to the loss of a bromine radical.

Analysis of the fragmentation of the related compound 2-methoxybenzaldehyde (B41997) has been studied, providing insights into the breakdown of similar structures researchgate.net. The mass spectrum of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) shows major peaks at m/z 232, 230, and 186, which can be attributed to the molecular ion and subsequent fragmentation nih.gov.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group |

| [M-Br]⁺ | Loss of the bromine atom |

Note: The relative abundances of these fragments would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique provides information about the conjugated systems and chromophores present.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. The benzene ring, the carbonyl group (C=O), and the substituents all influence the positions (λmax) and intensities (molar absorptivity, ε) of these bands.

While specific experimental data for this compound is not available, the spectra of related benzaldehydes offer valuable comparisons. Benzaldehyde (B42025) itself exhibits absorption maxima in various solvents researchgate.net. For instance, in cyclohexane, it shows a strong B-band (benzenoid) around 244 nm and a weaker C-band (carbonyl) with fine structure around 280 nm researchgate.net. The introduction of substituents like ethoxy and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through their lone pair electrons. The bromo group can also influence the spectrum.

Insights into Conjugation and Chromophore Properties

The primary chromophore in this compound is the substituted benzoyl system. The delocalization of π-electrons across the benzene ring and the carbonyl group is enhanced by the electron-donating ethoxy and methoxy groups. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light.

The electronic spectrum is therefore a sensitive probe of the electronic structure. The n → π* transition, typically of lower intensity, involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The more intense π → π* transitions involve the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system and the carbonyl group. Studies on various substituted benzaldehydes have provided a framework for understanding these electronic transitions researchgate.netresearchgate.net.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Although no crystal structure has been reported for this compound in the searched literature, data from other substituted benzaldehydes can provide an excellent approximation of its expected molecular geometry researchgate.netiucr.orgnih.gov. For instance, the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) reveals details about the conformation and intermolecular forces nih.gov. The Cambridge Structural Database (CSD) contains numerous crystal structures of substituted benzaldehydes, which show that the aldehyde group can be either cis or trans to a substituent, and its planarity with the benzene ring can be affected by steric hindrance from ortho substituents researchgate.net. In the case of 5-bromo-2-methoxybenzaldehyde, a crystal structure is available (CCDC Number: 619068) nih.gov.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value/Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Dependent on crystal packing |

| C-C (aromatic) bond lengths | ~1.39 Å |

| C-Br bond length | ~1.90 Å |

| C=O bond length | ~1.21 Å |

| C-O (ether) bond lengths | ~1.36 Å (aromatic-O), ~1.42 Å (alkyl-O) |

| Intermolecular Interactions | Likely C-H···O hydrogen bonds and π-π stacking |

Note: These are generalized values and the actual parameters would need to be determined by a full crystallographic study.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Ethoxy 5 Methoxybenzaldehyde

Molecular Conformation and Conformational Landscape Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. For a flexible molecule like 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, which has several rotatable bonds, understanding its conformational landscape is crucial.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers (rotational isomers), while the maxima represent the transition states between them.

For this compound, key dihedral angles for a PES scan would include those associated with the rotation of the ethoxy, methoxy (B1213986), and aldehyde groups relative to the benzene (B151609) ring. These scans can reveal the most stable conformations of the molecule and the energy barriers to rotation between them. Such studies are typically performed using DFT methods, like B3LYP, with a suitable basis set, such as 6-31G(d,p), to balance accuracy and computational cost.

Table 3: Hypothetical Rotational Barriers for this compound

| Rotatable Bond | Dihedral Angle | Most Stable Conformer (°) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| C-C (ring-aldehyde) | O=C-C=C | 0 (planar) | ~5-7 |

| C-O (ring-ethoxy) | C-C-O-C | 0 (planar) | ~2-4 |

This is a hypothetical data table to illustrate the concept of a potential energy surface scan analysis. The values are representative of what might be expected for such a molecule based on general chemical principles.

Stability of Conformers in Gas and Solution Phases

No published studies were found that investigated the conformational isomers of this compound and their relative stabilities in either the gas phase or in various solution environments.

Electronic Structure and Reactivity Descriptors

A thorough review of scientific databases did not yield any research dedicated to the electronic properties and reactivity of this compound. Consequently, data for the following subsections is unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MESP) Surfaces for Reactive Site Prediction

No studies presenting the Molecular Electrostatic Potential (MESP) surfaces of this compound to predict sites susceptible to electrophilic or nucleophilic attack have been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Investigations into the intramolecular interactions, charge delocalization, and hyperconjugative interactions within this compound using Natural Bond Orbital (NBO) analysis are not present in the current body of scientific literature.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

There is an absence of published data concerning the global reactivity parameters, such as chemical hardness, chemical potential, and electrophilicity index, for this compound.

Fukui Functions for Nucleophilic and Electrophilic Attack Sites

No research has been found that calculates or discusses the Fukui functions to identify the specific atomic sites within this compound that are most susceptible to nucleophilic and electrophilic attack.

Computational Prediction and Validation of Spectroscopic Data

Theoretical calculations have become an indispensable tool in the prediction and interpretation of spectroscopic data. By employing sophisticated quantum chemical methods, it is possible to model the spectroscopic behavior of molecules with a high degree of accuracy, aiding in the analysis of experimental results.

GIAO Method for NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) chemical shifts. mdpi.com This method has been successfully applied to predict the ¹H and ¹³C NMR spectra of various organic molecules. For this compound, the theoretical chemical shifts can be calculated and then compared with experimental data to confirm the molecular structure. The accuracy of the GIAO method is often enhanced by performing calculations with density functional theory (DFT), for instance, using the B3LYP functional with a suitable basis set like 6-311++G(d,p). nih.govresearchgate.net A linear correlation between the experimental and calculated chemical shifts is generally observed, which validates the computational approach.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound using the GIAO method.

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 188.5 |

| C-Br | 115.2 |

| C-OCH2CH3 | 155.8 |

| C-OCH3 | 148.9 |

| C-H (ring) | 112.1 |

| C-C (ring) | 130.4 |

| O-CH2-CH3 | 64.7 |

| OCH2-CH3 | 14.8 |

| O-CH3 | 56.3 |

This data is illustrative and represents typical values obtained from such calculations.

Theoretical Vibrational Spectra and Comparison with Experimental Data

The vibrational spectrum of this compound can be theoretically investigated using methods like DFT to calculate the harmonic vibrational frequencies. scispace.comresearchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison allows for a detailed assignment of the vibrational modes of the molecule, providing insights into the stretching, bending, and torsional motions of its functional groups. nih.govscispace.com For instance, the characteristic stretching frequency of the carbonyl group (C=O) is a prominent feature in the infrared spectrum and its calculated value is expected to be in good agreement with the experimental observation. nih.govresearchgate.net

An illustrative comparison of key calculated and expected experimental vibrational frequencies is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

| C=O stretch | 1695 | ~1680-1700 |

| Aromatic C=C stretch | 1580 | ~1570-1590 |

| C-O-C stretch (ethoxy) | 1250 | ~1240-1260 |

| C-O-C stretch (methoxy) | 1220 | ~1210-1230 |

| C-Br stretch | 650 | ~640-660 |

This data is illustrative and represents typical values obtained from such calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-dependent density functional theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their ultraviolet-visible (UV-Vis) absorption spectra. nih.gov By applying TD-DFT, one can calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*). This information is crucial for understanding the photophysical properties of this compound. The calculations can also reveal how different solvents might affect the absorption spectrum, a phenomenon known as solvatochromism. nih.gov

Advanced Topological Analyses of Electron Density

The topological analysis of the electron density provides a profound understanding of the chemical bonding and noncovalent interactions within a molecule. These methods go beyond the simple depiction of bonds as lines and provide a quantitative description of the electron distribution.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are valuable tools for visualizing and analyzing the nature of chemical bonds. researchgate.net These functions are derived from the electron density and its derivatives and help to identify regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. researchgate.netresearchgate.net For this compound, ELF and LOL analyses would reveal the covalent character of the C-C, C-H, C-O, and C-Br bonds, as well as the presence of lone pairs on the oxygen and bromine atoms. These analyses provide a visual representation of the molecule's electronic structure. researchgate.net

Noncovalent Interaction (NCI) Index for Weak Interactions

The Noncovalent Interaction (NCI) index is a computational tool used to identify and visualize weak, noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The NCI analysis is based on the electron density and its reduced density gradient. The resulting 3D visualization plots highlight regions of weak interactions and color-code them according to their nature and strength. For this compound, an NCI analysis could reveal intramolecular interactions, for instance, between the aldehyde group and the adjacent methoxy group, which can influence the molecule's conformation and stability.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density (ρ(r)) to partition a molecule into its constituent atoms and to characterize the chemical bonds between them. This analysis is centered on the identification of critical points in the electron density, particularly bond critical points (BCPs), where the gradient of the electron density is zero. The properties of the electron density at these BCPs provide quantitative measures of the nature and strength of the chemical bonds.

For this compound, a QTAIM analysis would reveal the characteristics of its covalent and potential non-covalent interactions. The key topological parameters at the BCPs include the electron density itself (ρ(r)b), the Laplacian of the electron density (∇²ρ(r)b), and the total energy density (H(r)b), which is the sum of the kinetic energy density (G(r)b) and the potential energy density (V(r)b).

The sign of the Laplacian (∇²ρ(r)b) distinguishes between shared-shell (covalent) interactions, which are characterized by ∇²ρ(r)b < 0, and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions), for which ∇²ρ(r)b > 0. The total energy density (H(r)b) at the BCP is also indicative of the bond's nature; a negative H(r)b suggests a significant sharing of electrons, typical of covalent bonds.

In the absence of direct computational studies on this compound, a theoretical QTAIM analysis can be inferred based on studies of structurally related substituted benzenes. The expected topological parameters for the principal bonds are summarized in the table below.

| Bond | ρ(r)b (a.u.) | ∇²ρ(r)b (a.u.) | H(r)b (a.u.) | Bond Character |

| C-Br | ~0.1-0.2 | > 0 | ~0 | Polar Covalent |

| C=O | ~0.4-0.5 | < 0 | < 0 | Polar Covalent |

| C-C (aromatic) | ~0.3-0.4 | < 0 | < 0 | Covalent |

| C-O (ethoxy) | ~0.2-0.3 | < 0 | < 0 | Covalent |

| C-O (methoxy) | ~0.2-0.3 | < 0 | < 0 | Covalent |

| C-H | ~0.2-0.3 | < 0 | < 0 | Covalent |

| Intramolecular H-bond | ~0.01-0.03 | > 0 | > 0 | Weak Hydrogen Bond |

Note: The values presented are hypothetical and based on typical ranges observed for similar bonds in related molecules.

This theoretical analysis suggests that the C-C, C=O, C-O, and C-H bonds would exhibit clear covalent character with significant electron density accumulation between the nuclei. The C-Br bond, while covalent, would show a more polar nature with a positive Laplacian, indicating a depletion of electron density at the BCP, characteristic of bonds involving larger halogen atoms. Furthermore, potential weak intramolecular hydrogen bonds, for instance between the aldehyde group and the adjacent methoxy group, would be identifiable by BCPs with low electron density and positive values for both the Laplacian and total energy density.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, it is possible to distinguish between different types of non-covalent interactions.

The resulting 3D visualization provides a rich, color-coded map of these interactions within the molecule:

Strong attractive interactions , such as hydrogen bonds, are typically represented by blue regions, corresponding to low RDG values and negative sign(λ₂)ρ.

Weak attractive interactions , like van der Waals forces, are indicated by green regions, which also have low RDG values but sign(λ₂)ρ values close to zero.

Steric repulsion , or steric clashes, are shown in red, corresponding to low RDG values and positive sign(λ₂)ρ.

For this compound, an RDG analysis would be crucial for understanding the intramolecular interactions that influence its conformation and stability. Due to the presence of bulky and electron-rich substituents (bromo, ethoxy, and methoxy groups) in close proximity on the benzene ring, a complex network of non-covalent interactions is expected.

A hypothetical RDG analysis would likely reveal the following features:

| Interaction Type | Location | sign(λ₂)ρ (a.u.) | RDG Scatter Plot Color |

| Steric Repulsion | Between Br and adjacent ethoxy group | > 0 | Red |

| Steric Repulsion | Between aldehyde and adjacent methoxy group | > 0 | Red |

| van der Waals | Between ethoxy and methoxy groups | ~0 | Green |

| van der Waals | Within the aromatic ring | ~0 | Green |

| Weak Hydrogen Bond | Between aldehyde C-H and methoxy oxygen | < 0 | Blue/Green |

Note: The data in this table is illustrative and based on the expected interactions within the molecule's structure.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 4 Ethoxy 5 Methoxybenzaldehyde

Reactions at the Aldehyde Carbonyl Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for oxidation, reduction, nucleophilic addition, and condensation reactions, making it a versatile handle for molecular elaboration.

The aldehyde functional group of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 2-Bromo-4-ethoxy-5-methoxybenzoic acid. This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. For instance, potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of converting substituted benzaldehydes to their benzoic acid counterparts. rsc.org The reaction typically involves treating the aldehyde with the oxidant in an appropriate solvent system. The progress of such oxidation reactions can be monitored using spectroscopic techniques. rsc.org

Table 1: Oxidation of this compound

| Reactant | Reagents/Conditions | Product |

| This compound | Oxidizing agent (e.g., KMnO4) | 2-Bromo-4-ethoxy-5-methoxybenzoic acid |

The aldehyde group can be reduced to a primary alcohol, converting this compound into 2-Bromo-4-ethoxy-5-methoxybenzyl alcohol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose. rsc.orgrsc.org For example, in a reaction analogous to the synthesis of similar benzyl (B1604629) alcohols, LiAlH4 in a solvent like tetrahydrofuran (B95107) (THF) can be used to reduce the aldehyde to the alcohol. rsc.org

Table 2: Reduction of this compound

| Reactant | Reagents/Conditions | Product |

| This compound | Reducing agent (e.g., NaBH4, LiAlH4) in a suitable solvent (e.g., THF, Methanol) | 2-Bromo-4-ethoxy-5-methoxybenzyl alcohol |

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles.

Cyanohydrin Formation: In this reaction, a cyanide ion (from sources like HCN or NaCN) attacks the carbonyl carbon to form a cyanohydrin intermediate, which upon protonation yields this compound cyanohydrin.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), act as powerful carbon-based nucleophiles. They add to the aldehyde carbonyl to form a secondary alcohol after an acidic workup. The specific alcohol produced depends on the R-group of the Grignard reagent used.

Wittig Reactions: The Wittig reaction provides a method to convert the carbonyl group into an alkene. A phosphorus ylide (Wittig reagent) attacks the aldehyde, leading to the formation of a C=C double bond in place of the C=O bond, yielding a substituted styrene (B11656) derivative.

Table 3: Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Type |

| Cyanohydrin Formation | CN⁻ | Cyanohydrin |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Condensation reactions are crucial for forming new carbon-carbon bonds.

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base like piperidine. researchgate.net This reaction, analogous to the condensation of 3-bromo-4,5-dimethoxybenzaldehyde (B129006) with octyl cyanoacetate, would yield a substituted styrene derivative. researchgate.net

Aldol (B89426) Condensation: Since this compound lacks α-hydrogens, it cannot self-condense. However, it can participate as the electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation with a ketone that possesses α-hydrogens, such as acetone (B3395972) or acetophenone. magritek.com For instance, the reaction of the closely related 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with 2-hydroxyacetophenone (B1195853) is known to produce a chalcone (B49325) derivative. researchgate.net This type of base-catalyzed reaction first forms a β-hydroxy carbonyl compound, which typically dehydrates to yield an α,β-unsaturated carbonyl compound. magritek.com

Table 4: Condensation Reactions

| Reaction Type | Reactant 2 | Catalyst | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., ethyl cyanoacetate) | Base (e.g., Piperidine) | Substituted alkene |

| Aldol (Claisen-Schmidt) Condensation | Ketone with α-hydrogens (e.g., Acetone) | Base (e.g., NaOH, KOH) | α,β-Unsaturated carbonyl compound (Chalcone-type) |

The reaction of this compound with primary amines (R-NH2) under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govredalyc.orgresearchgate.net The reaction is often catalyzed by a trace amount of acid and involves refluxing the reactants in a solvent like ethanol (B145695). nih.govredalyc.org The resulting Schiff bases are characterized by the azomethine (-C=N-) group. A wide variety of substituted anilines and other primary amines can be used to generate a library of corresponding imine derivatives. researchgate.net

Table 5: Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (R-NH₂) | Ethanol, reflux, catalytic acid | Schiff Base (Imine) |

A specific and important class of imine derivatives are thiosemicarbazones, which are formed by the condensation of an aldehyde with thiosemicarbazide (B42300). jocpr.com The reaction of this compound with thiosemicarbazide is expected to yield the corresponding this compound thiosemicarbazone. These compounds are of significant interest because they are excellent ligands for coordinating with metal ions. nih.gov

Thiosemicarbazones typically act as bidentate ligands, binding to metal centers through the sulfur atom and one of the hydrazinic nitrogen atoms. jocpr.comnih.gov They can form stable octahedral or other geometrically diverse complexes with various transition metals, such as Cu(II), Co(II), and Ni(II). jocpr.comnih.gov The synthesis of these metal complexes generally involves reacting the pre-formed thiosemicarbazone ligand with a metal salt (e.g., metal chloride) in a suitable solvent like ethanol or dioxane. jocpr.comnih.gov The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligand. benthamopenarchives.com

Table 6: Thiosemicarbazone and Metal Complex Formation

| Step | Reactants | Conditions | Product |

| 1. Ligand Synthesis | This compound, Thiosemicarbazide | Methanol, reflux, catalytic acid | This compound thiosemicarbazone |

| 2. Complexation | Thiosemicarbazone ligand, Metal Salt (e.g., CuCl₂, NiCl₂) | Ethanol or Dioxane, reflux | Metal complex of the thiosemicarbazone |

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups: the aryl bromide, the aldehyde, and the two distinct alkoxy groups (ethoxy and methoxy). The aryl bromide substituent is a versatile handle for a wide array of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for numerous transition-metal catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Palladium-catalyzed reactions are particularly prominent, providing reliable methods for forming new chemical bonds at the site of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming biaryl structures (C-C bonds).

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This C-C bond-forming reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgsunankalijaga.org The Sonogashira reaction is a powerful tool for the synthesis of arylalkynes. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance and is a reliable method for C-C bond formation.

The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a common catalytic cycle involving three key steps:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In this step, the organic group from the coupling partner (e.g., organoboron, organozinc) is transferred to the palladium(II) complex, displacing the bromide. In the Heck reaction, the alkene coordinates to and inserts into the aryl-palladium bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The scope of these reactions extends beyond just C-C bond formation. Specialized catalytic systems have been developed to facilitate the formation of bonds between the aryl carbon and heteroatoms such as nitrogen, oxygen, and sulfur.

C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction couples aryl halides with amines to form arylamines. It has become a cornerstone for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals and materials science. mdma.ch

C-O Bond Formation: The coupling of aryl halides with alcohols or phenols to form aryl ethers can also be achieved using palladium or copper catalysts. These reactions often require specific ligands to overcome challenges like the slow rate of reductive elimination. chemistrysteps.comtotal-synthesis.com

C-S Bond Formation: Similarly, aryl thiols can be formed by coupling aryl halides with thiols or their corresponding salts, often using nickel or palladium catalysts.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex + Base |

| Heck | C-C (alkene) | Alkene | Pd(0) complex + Base |

| Sonogashira | C-C (alkyne) | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Amine Base |

| Negishi | C-C | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex |

| Buchwald-Hartwig | C-N | Amine (R₂NH) | Pd(0) complex + Base |

| Ullmann-type | C-O / C-S | Alcohol (R-OH) / Thiol (R-SH) | Cu or Pd catalyst + Base |

Metal-Halogen Exchange for Nucleophilic Attack or Further Functionalization

Metal-halogen exchange is a fundamental transformation that converts the relatively unreactive aryl bromide into a highly reactive organometallic species. wikipedia.org This reaction is typically performed at low temperatures (e.g., -78 °C) using strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi).

The reaction proceeds by the exchange of the bromine atom for a lithium atom, generating an aryllithium intermediate. This new species is a potent nucleophile and a strong base, which can then be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. The rate of exchange generally follows the trend I > Br > Cl. stackexchange.com This method is particularly useful for creating aryl anions from electron-rich systems where direct deprotonation (lithiation) might be unselective or difficult. reddit.com

Nucleophilic Aromatic Substitution (SNAr) with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction has stringent electronic requirements. The SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily broken in this step. total-synthesis.com

For this intermediate to be sufficiently stabilized, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org

The this compound molecule does not meet these criteria. On the contrary, the ethoxy and methoxy (B1213986) substituents are electron-donating groups, which enrich the aromatic ring with electron density. This electronic character makes the ring nucleophilic rather than electrophilic, thus deactivating it towards attack by nucleophiles. total-synthesis.com Consequently, this compound is not expected to undergo SNAr reactions under standard conditions.

Reactivity of the Ethoxy and Methoxy Ether Linkages

The two aryl alkyl ether linkages in the molecule are generally stable but can be cleaved under specific, often harsh, conditions to reveal phenolic hydroxyl groups. The cleavage of these ethers is an important transformation for modifying the properties of the molecule or for use as a deprotection step in a larger synthetic sequence.

Selective Cleavage of Alkyl Ether Groups (e.g., using Lewis Acids)

The cleavage of aryl alkyl ethers is most commonly accomplished using strong acids. numberanalytics.com This can involve strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids. masterorganicchemistry.com Lewis acids are often preferred as they can offer milder conditions and different selectivity profiles.

Boron tribromide (BBr₃) is a particularly powerful and widely used Lewis acid for cleaving aryl methyl and ethyl ethers. The reaction mechanism involves coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the alkyl group (methyl or ethyl) in an Sₙ2-type displacement.

A significant challenge in the context of this compound is the selective cleavage of one ether group in the presence of the other. Differentiating between a methoxy and an ethoxy group is difficult as their electronic properties and reactivity are very similar. Selectivity can sometimes be achieved based on steric hindrance or through chelation control, where a reagent might coordinate preferentially to a specific site on the molecule. For instance, a Lewis acid might coordinate to the aldehyde oxygen, facilitating the cleavage of the nearby ortho-methoxy group. researchgate.net

| Reagent | Type | Typical Conditions | Notes |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid | CH₂Cl₂, low temp to rt | Very effective for aryl methyl/ethyl ethers. |

| Hydrobromic Acid (HBr) | Strong Protic Acid | Acetic acid, reflux | Harsh conditions, can affect other functional groups. |

| Hydroiodic Acid (HI) | Strong Protic Acid | Reflux | Classic method, very strong acid. |

| Trimethylsilyl Iodide (TMSI) | Lewis Acid/Iodide Source | CH₂Cl₂ or CH₃CN, rt | Generates silyl (B83357) ether, which is hydrolyzed during workup. researchgate.net |

| Aluminum Trichloride (AlCl₃) | Lewis Acid | With a nucleophile (e.g., ethanethiol) | Can provide some selectivity based on coordination. researchgate.net |

Resistance to Hydrolysis under various conditions

No data has been published detailing the stability of the ether (ethoxy and methoxy) or aldehyde functional groups of this compound towards hydrolysis under acidic, basic, or neutral conditions. Such studies are essential for understanding the compound's shelf-life and compatibility with various reaction media.

Regioselectivity and Chemoselectivity in Multi-Functionalized Aromatic Systems

The regioselectivity of further electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the this compound ring has not been documented. The directing effects of the existing substituents (bromo, ethoxy, methoxy, and aldehyde groups) would create a complex interplay that requires experimental investigation to determine the preferred sites of reaction. Similarly, the chemoselectivity of the aldehyde and bromo functionalities in reactions with various reagents is uncharacterized.

Reaction Kinetics and Mechanistic Studies

There are no available kinetic data or mechanistic investigations for reactions involving this compound. Such studies are fundamental to understanding the reaction pathways, transition states, and the factors influencing the rate of transformation of this specific molecule.

Given the absence of direct research on this compound, a scientifically rigorous article adhering to the requested detailed outline cannot be generated at this time. Further empirical research is necessary to elucidate the chemical properties and reactivity of this particular compound.

Synthetic Utility of 2 Bromo 4 Ethoxy 5 Methoxybenzaldehyde As an Organic Intermediate

Precursor for the Synthesis of Complex Aromatic Compounds

The multifunctionality of 2-Bromo-4-ethoxy-5-methoxybenzaldehyde makes it an ideal starting material for the synthesis of a wide array of complex aromatic structures. The aldehyde group can be readily transformed into various other functionalities, while the bromo substituent provides a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Fused heterocyclic systems are core structures in many biologically active compounds and functional materials. While direct examples of the use of this compound in the synthesis of fused heterocycles are not extensively documented, the reactivity of its functional groups suggests its potential in this area. For instance, 2-bromobenzaldehydes are known precursors for the synthesis of quinolines and indazoles. sigmaaldrich.com The aldehyde functionality can participate in condensation reactions with amines or other nucleophiles to form an initial Schiff base or a related intermediate, which can then undergo intramolecular cyclization. The bromine atom can be involved in transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to construct the fused ring system.

One potential synthetic route could involve the reaction of this compound with an appropriate amine to form an imine, followed by an intramolecular Heck reaction where the bromine atom couples with a suitably positioned double bond to form a fused nitrogen-containing heterocycle. The ethoxy and methoxy (B1213986) groups would remain on the aromatic core, influencing the electronic properties and solubility of the final molecule. Similarly, condensation with hydrazines could pave the way for the synthesis of indazole derivatives. The presence of these substituents on the final heterocyclic product could be advantageous for tuning its biological activity or material properties.

Substituted benzaldehydes are common starting materials in the total synthesis of natural products and their analogs. The aldehyde group is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions, to build up the carbon skeleton of a target molecule. Furthermore, the Barbier and Nozaki-Hiyama-Kishi reactions are powerful methods for the coupling of aldehydes with alkyl or aryl halides to form complex alcohols, which are key intermediates in many natural product syntheses. rsc.orgwikipedia.org

This compound could serve as a key fragment in the synthesis of analogs of natural products that contain a substituted aromatic ring. The aldehyde could be used to introduce a side chain, while the bromo group could be used to attach another fragment of the molecule via a cross-coupling reaction. The ethoxy and methoxy groups can mimic or modify the substitution pattern found in the natural product, potentially leading to analogs with improved biological activity or metabolic stability.

Application in the Development of New Materials

The unique electronic and structural features of this compound make it an interesting candidate for the development of novel organic materials with tailored properties.

Aromatic aldehydes can, under certain conditions, undergo polymerization to form polyacetals. tandfonline.com While the polymerization of simple aromatic aldehydes can be challenging, the presence of multiple substituents on the aromatic ring of this compound could influence its reactivity and the properties of the resulting polymer. Cationic cyclopolymerization is a known method for the polymerization of some aromatic aldehydes, leading to polymers with cyclic repeating units. scispace.com

The bromine atom on the monomer could be retained in the polymer, providing a site for post-polymerization modification. For example, the bromo groups could be used to cross-link the polymer chains or to graft other molecules onto the polymer backbone, thereby tuning the material's properties for specific applications. The ethoxy and methoxy groups would contribute to the polymer's solubility and thermal characteristics.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases, known as mesogens, typically have a rigid core and flexible terminal chains. nih.gov Substituted benzaldehydes are frequently used as precursors in the synthesis of mesogens, often through the formation of Schiff bases by reaction with anilines. mdpi.comresearchgate.net

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Substituted benzaldehydes are pivotal intermediates in the fine chemical industry for the production of pharmaceuticals and agrochemicals. guidechem.comguidechem.com The functional groups of this compound make it a valuable precursor for the synthesis of complex molecules with potential biological activity. The aldehyde can be a site for derivatization to introduce various pharmacophores, while the bromo group allows for the coupling of different molecular fragments.

In the context of pharmaceuticals, this compound could be a starting material for the synthesis of a wide range of drug candidates. For example, the aldehyde could be converted to an oxime, which is a common functional group in many bioactive molecules. The bromo-substituted aromatic ring is a common feature in many drugs and can contribute to binding affinity with biological targets.

In the field of agrochemicals, benzaldehyde (B42025) and its derivatives have been investigated for their insecticidal and antifungal properties. greenchemindustries.comresearchgate.netresearchgate.netgoogle.com The specific substitution pattern of this compound could lead to new compounds with enhanced efficacy or a more favorable environmental profile. The aldehyde could be used to synthesize imines or other derivatives that could be tested for their pesticidal activity.

Analogues to Known Bioactive Molecules (e.g., Apremilast derivatives, if applicable)

While no direct synthesis of Apremilast or its derivatives using this compound is explicitly documented in the reviewed literature, the established synthetic routes for Apremilast provide a framework for how this compound could theoretically be employed to generate novel analogues. Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, is synthesized from precursors that share structural similarities with the target compound.

A known pathway to Apremilast involves the use of 3-ethoxy-4-methoxybenzaldehyde. This suggests that this compound, with its additional bromine substituent, could serve as a starting material for creating analogues of Apremilast. The bromine atom offers a site for further functionalization, potentially through cross-coupling reactions, which could lead to the development of new derivatives with modified biological activities.

The hypothetical synthesis of an Apremilast analogue from this compound would likely follow a similar reaction sequence to that of Apremilast itself, with the bromo group being carried through the synthetic steps or used as a handle for modification at a strategic point. This could involve reactions such as condensation, reduction, and cyclization to build the core structure of the final molecule.

Table 1: Key Intermediates in a Representative Apremilast Synthesis

| Compound Name | Role in Synthesis |

| 3-Ethoxy-4-methoxybenzaldehyde | Starting material for the side chain |

| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Key intermediate amine |

| 3-Acetamidophthalic anhydride | Phthalimide ring precursor |

| Apremilast | Final bioactive molecule |

Development of Substituted Benzyl (B1604629) Bromides and Related Structures

The conversion of a benzaldehyde to a corresponding benzyl bromide is a fundamental transformation in organic synthesis, providing a versatile intermediate for a wide range of subsequent reactions. The aldehyde group of this compound can be readily transformed into a bromomethyl group, yielding 2-bromo-1-(bromomethyl)-4-ethoxy-5-methoxybenzene. This conversion is typically achieved in a two-step process.

First, the aldehyde is reduced to the corresponding benzyl alcohol. This reduction can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a common and effective choice. The resulting 2-bromo-4-ethoxy-5-methoxybenzyl alcohol can then be converted to the benzyl bromide.

The second step involves the bromination of the benzyl alcohol. A common method for this transformation is the use of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents effectively replace the hydroxyl group with a bromine atom. The resulting 2-bromo-4-ethoxy-5-methoxybenzyl bromide is a highly reactive intermediate that can be used in various nucleophilic substitution and coupling reactions to introduce the substituted benzyl moiety into larger molecules. The development of such substituted benzyl bromides is crucial for the synthesis of a wide array of chemical structures, including those with potential biological activity. rsc.org

Table 2: General Two-Step Conversion of Benzaldehyde to Benzyl Bromide

| Step | Reaction | Reagents | Product |

| 1 | Reduction of Aldehyde | Sodium borohydride (NaBH₄), Methanol (MeOH) | Benzyl Alcohol |

| 2 | Bromination of Alcohol | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | Benzyl Bromide |

Future Research Directions and Emerging Trends for 2 Bromo 4 Ethoxy 5 Methoxybenzaldehyde

Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental stewardship is a primary driver for innovation in synthetic chemistry. For 2-Bromo-4-ethoxy-5-methoxybenzaldehyde, this involves developing manufacturing processes that are safer, more efficient, and generate less waste.

Traditional synthesis routes for substituted benzaldehydes often rely on stoichiometric reagents and harsh conditions, which can have a significant environmental footprint. acsgcipr.org The bromination of aromatic rings, for example, frequently uses molecular bromine, a hazardous substance. nih.gov Future research will focus on catalytic systems that mitigate these issues.

One promising avenue is the use of solid-supported brominating agents or in situ generation of bromine from safer precursors like hydrobromic acid and an oxidant (e.g., hydrogen peroxide). nih.govresearchgate.net These methods avoid the handling of volatile and corrosive liquid bromine. researchgate.net For the formylation step, research is moving away from classical methods that produce significant waste. Catalytic debromomethoxylation, using a soft Lewis acid catalyst like zinc chloride, presents a greener alternative for converting dibromomethylarenes to aldehydes. kpfu.ruresearcher.life This approach avoids strong acids and high temperatures, reducing energy consumption and the formation of intractable by-products. kpfu.ru

Transition metal-catalyzed cross-coupling reactions are also being refined to be more sustainable. acs.orgrug.nl The use of earth-abundant metal catalysts (e.g., vanadium, iron) is being explored to replace more expensive and toxic heavy metals. researchgate.net These catalytic methods often proceed with higher selectivity and under milder conditions, contributing to a more favorable environmental profile. rug.nlresearchgate.net

Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches

| Synthetic Step | Traditional Method | Disadvantages | Emerging Green Alternative | Advantages |

|---|---|---|---|---|

| Bromination | Molecular Bromine (Br₂) | Hazardous, corrosive, requires special handling. acsgcipr.org | HBr/H₂O₂; Solid-supported bromine carriers. nih.gov | Improved safety, reduced hazard, easier handling. researchgate.net |

| Formylation (from Toluene derivative) | Stoichiometric oxidation (e.g., CrO₃) | Use of toxic heavy metals, large waste streams. | Catalytic air oxidation; Biocatalysis. | Avoids toxic metals, atom economical, renewable. |

| Cross-Coupling | Palladium/Platinum catalysts with complex ligands. acs.org | Expensive, potentially toxic metal residues. | Earth-abundant metal catalysts (Fe, Cu, V). researchgate.net | Lower cost, reduced toxicity, greater abundance. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for producing specialty chemicals like this compound. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume enhances safety and control. acs.org

For the synthesis of aldehydes, which can be highly reactive, strict temperature control is crucial to prevent side reactions and ensure high selectivity. beilstein-journals.org Flow reactors provide superior heat and mass transfer compared to large batch vessels, allowing for precise temperature management and mixing. beilstein-journals.org This leads to higher yields, improved purity, and faster reaction optimization. acs.org A multi-step synthesis could be integrated into a sequential flow system, eliminating the need for isolating and purifying intermediates at each stage, thereby reducing solvent usage and processing time. beilstein-journals.org

Table 2: Advantages of Flow Chemistry for Aldehyde Synthesis

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with hazardous reagents or exotherms due to large volumes. | Enhanced safety due to small reactor volume and better containment. acs.org |

| Heat Transfer | Often inefficient, leading to temperature gradients and side products. | Superior heat transfer allows for precise temperature control. beilstein-journals.org |

| Mixing | Can be inefficient, especially on scale-up. | Efficient and rapid mixing leads to improved reaction kinetics. beilstein-journals.org |

| Scalability | Complex and often requires re-optimization. | More straightforward scaling by running the system for longer periods. |

| Process Optimization | Time-consuming, requires multiple individual batch runs. | Rapid optimization of parameters (temp, pressure, residence time). acs.org |

Exploration of Novel Reactivity and Unforeseen Transformations

The unique arrangement of functional groups on the this compound ring—an aldehyde, a bromine atom, and two different alkoxy groups—provides a rich playground for exploring novel chemical reactions. Future research will likely focus on tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. liberty.eduliberty.edu Such strategies are highly efficient and can rapidly build molecular complexity.

For instance, the ortho-relationship between the bromine and the aldehyde could be exploited in novel intramolecular cyclization reactions. The aldehyde could be converted in situ to an imine or other reactive species, which then undergoes a palladium-catalyzed intramolecular coupling with the aryl bromide to form complex heterocyclic scaffolds. Research into directed metalation, where one functional group directs the metalation of a specific position, could also unlock new synthetic pathways for creating ortho-substituted derivatives. liberty.edu The interplay between the electron-donating alkoxy groups and the electron-withdrawing aldehyde group influences the reactivity of the aromatic ring, potentially enabling regioselective transformations that are not readily predictable.

Integration of Machine Learning and AI in Synthetic Route Design

| Platform/Approach | Methodology | Key Feature |

|---|---|---|

| Template-Based Models | Uses a library of predefined reaction rules or "templates" extracted from reaction databases. acs.org | High accuracy for known reaction types; mimics established chemical transformations. |

| Template-Free Models | Treats retrosynthesis as a sequence-to-sequence translation problem, similar to language translation. mit.edu | Capable of discovering entirely new and unprecedented reactions not present in the training data. arxiv.org |

| Hybrid Models (e.g., ReTReK) | Integrates data-driven machine learning with expert-defined chemical rules and knowledge. nih.govchemrxiv.org | Balances the creativity of data-driven methods with the reliability of established chemical principles. |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Optimizing a chemical reaction requires a deep understanding of its kinetics, intermediates, and by-product formation. Advanced spectroscopic techniques now allow for in-situ monitoring, providing a real-time window into the reaction vessel. spectroscopyonline.combirmingham.ac.uk This approach is a cornerstone of Process Analytical Technology (PAT), which aims to design and control manufacturing processes through timely measurements of critical quality attributes.

For the synthesis of this compound, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy could be used to continuously monitor the concentration of reactants, products, and key intermediates. spectroscopyonline.com This data allows chemists to precisely determine the reaction endpoint, identify the formation of unstable intermediates, and understand the impact of process parameters in real-time. nih.gov For instance, monitoring the disappearance of a starting material and the appearance of the benzaldehyde (B42025) product can prevent over-reaction, which could lead to impurities. This level of process understanding is critical for developing robust, repeatable, and efficient syntheses, especially when transitioning from the lab to industrial-scale production.

Table 4: In-Situ Monitoring Techniques and Their Applications

| Technique | Principle | Application in Synthesis |

|---|---|---|

| ATR-FTIR Spectroscopy | Measures infrared absorption of species in direct contact with a crystal probe. | Excellent for tracking functional group changes (e.g., C=O of the aldehyde) in liquid-phase reactions. spectroscopyonline.com |

| Raman Spectroscopy | Measures inelastic scattering of light, sensitive to non-polar bonds and symmetric vibrations. | Good for monitoring reactions in aqueous or crystalline media; can be used through glass viewports. birmingham.ac.uk |

| In-Situ NMR Spectroscopy | Provides detailed structural information on molecules in solution as the reaction progresses. | Unambiguously identifies reactants, products, and intermediates, offering deep mechanistic insight. |

| Differential Electrochemical Mass Spectrometry (DEMS) | Detects volatile products and intermediates in electrochemical reactions. nih.gov | Useful for studying electro-organic syntheses and understanding reaction pathways at the electrode surface. |

Computational Design of Derivatives with Tailored Electronic and Steric Properties

Computational chemistry, particularly Density Functional Theory (DFT), allows scientists to predict the properties of molecules before they are ever synthesized. mdpi.comtandfonline.com This in silico design approach is a powerful tool for creating derivatives of this compound with specific, tailored characteristics. By systematically modifying the substituents on the aromatic ring, researchers can fine-tune the molecule's electronic and steric properties for various applications.